molecular formula C26H31ClN4O7 B2358253 Methyl 3-((R)-2-amino-3-(((R)-1-((4-nitrobenzyl)oxy)-1-oxohexan-2-yl)amino)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride CAS No. 865488-40-0

Methyl 3-((R)-2-amino-3-(((R)-1-((4-nitrobenzyl)oxy)-1-oxohexan-2-yl)amino)-3-oxopropyl)-1H-indole-1-carboxylate hydrochloride

Cat. No.: B2358253
CAS No.: 865488-40-0
M. Wt: 547.01
InChI Key: GBSRABPVQULOFQ-HLUKFBSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule with multiple functional groups, including an indole ring, an amino group, a carboxylate ester group, and a nitrobenzyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the indole ring might be formed through a Fischer indole synthesis or a similar reaction . The nitrobenzyl group could potentially be introduced through a nitration reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in acid-base reactions, while the nitro group could be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylate ester and the amino group could make the compound soluble in polar solvents .

Scientific Research Applications

Chemical Structure and Bonding

Molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, closely related to the compound , exhibit unique hydrogen bonding patterns. These compounds form hydrogen-bonded chains and sheets, showcasing the importance of molecular interactions in the formation of complex structures and potentially influencing the chemical properties and reactivity of similar compounds (Portilla et al., 2007).

Synthetic Applications

In the realm of synthesis, the compound's structural components, particularly the indole moiety, are crucial for the formation of various derivatives. For example, reactions involving methyl 3-amino-1H-indole-2-carboxylates lead to the formation of diverse 5H-pyrimido[5,4-b]indole derivatives, highlighting the synthetic versatility of such structures (Shestakov et al., 2009).

Material and Surface Applications

The compound's structural framework, particularly the indole component, finds applications in material science as well. Schiff bases derived from L-Tryptophan, structurally related to the indole moiety, demonstrate the potential for corrosion inhibition of stainless steel in acidic environments, suggesting the applicability of similar structures in material protection and surface chemistry (Vikneshvaran & Velmathi, 2017).

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. The specific hazards would depend on the compound’s reactivity and toxicity, which are not known without further information .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action. This could involve both experimental studies and computational modeling .

Properties

IUPAC Name

methyl 3-[(2R)-2-amino-3-[[(2R)-1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O7.ClH/c1-3-4-8-22(25(32)37-16-17-10-12-19(13-11-17)30(34)35)28-24(31)21(27)14-18-15-29(26(33)36-2)23-9-6-5-7-20(18)23;/h5-7,9-13,15,21-22H,3-4,8,14,16,27H2,1-2H3,(H,28,31);1H/t21-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSRABPVQULOFQ-HLUKFBSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CN(C3=CC=CC=C32)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](CC2=CN(C3=CC=CC=C32)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.